molecular formula C19H18BrNO3 B15030130 9-(3-bromo-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-bromo-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B15030130
M. Wt: 388.3 g/mol
InChI Key: PKAVGAVHNYCUSL-UHFFFAOYSA-N
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Description

9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. One common method involves the bromination of 4-hydroxyphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The resulting 3-bromo-4-hydroxyphenyl intermediate is then subjected to cyclization reactions to form the decahydroacridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced hydroxyphenyl compounds .

Scientific Research Applications

Chemistry

In chemistry, 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties .

Mechanism of Action

The mechanism of action of 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenyl group can form strong interactions with hydrophobic pockets in proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its decahydroacridine core, which provides additional structural complexity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

9-(3-bromo-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C19H18BrNO3/c20-11-9-10(7-8-14(11)22)17-18-12(3-1-5-15(18)23)21-13-4-2-6-16(24)19(13)17/h7-9,17,21-22H,1-6H2

InChI Key

PKAVGAVHNYCUSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)Br)C(=O)C1

Origin of Product

United States

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